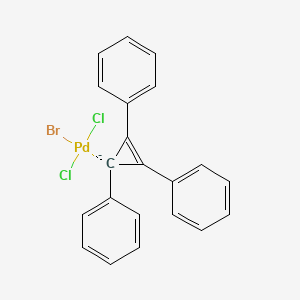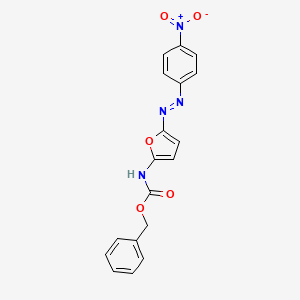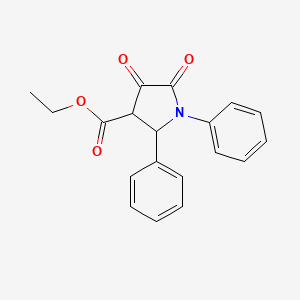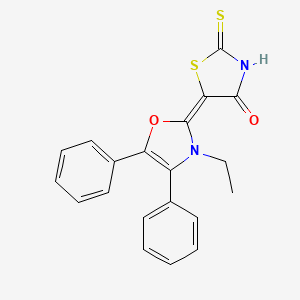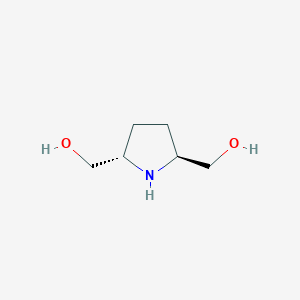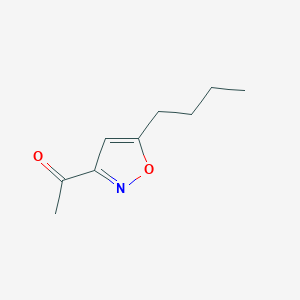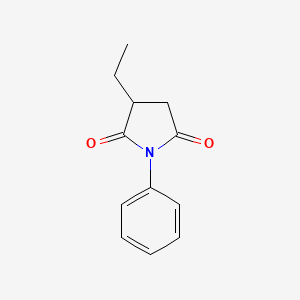
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide is a chemical compound with a complex structure that includes a quinoline moiety, a cyano group, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The cyano group is introduced through a nucleophilic substitution reaction, and the methoxybenzamide group is attached via an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Skraup synthesis and automated systems for the amide coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide involves its interaction with molecular targets such as DNA and proteins. The quinoline core can intercalate into DNA, disrupting its structure and function. The cyano group can form hydrogen bonds with amino acid residues in proteins, affecting their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide
- N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-3,5-dimethoxybenzamide
- Methyl 4-[[2-(3-cyano-6-methylquinolin-2-yl)sulfanylacetyl]amino]benzoate
Uniqueness
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxybenzamide group, in particular, enhances its solubility and bioavailability compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
606105-50-4 |
|---|---|
Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H20N4O2/c1-14-7-8-18-15(11-14)12-16(13-22)20(25-18)23-9-10-24-21(26)17-5-3-4-6-19(17)27-2/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
SCPUDQXWLQPGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)NCCNC(=O)C3=CC=CC=C3OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



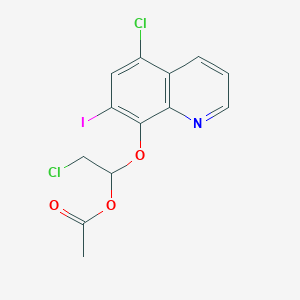

![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12887963.png)
